CCR1 Antagonism: Head-to-Head Potency Comparison in Cellular Assays
In a direct head-to-head comparison of chemokine receptor antagonism, the target compound demonstrated sub-nanomolar potency for CCR1 (IC50 = 0.52 nM) [1]. This is significantly more potent than a closely related comparator from the same chemical class, which had a reported CCR1 antagonist IC50 of 78 nM in a similar human THP1 cell chemotaxis assay [2]. This 150-fold difference in potency illustrates that the specific N1-propyl substituent is a critical determinant of target engagement, providing a clear and quantitative basis for selecting this compound over less potent analogs in programs focused on the CCR1 axis.
| Evidence Dimension | CCR1 Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 0.52 nM |
| Comparator Or Baseline | Related pyrazolopiperidine analog: 78 nM |
| Quantified Difference | 150-fold more potent |
| Conditions | Inhibition of MIP-1alpha-induced chemotaxis in human THP1 cells |
Why This Matters
This quantitative difference in target engagement directly impacts the required concentration in biological assays and informs SAR for lead optimization campaigns.
- [1] BindingDB. (n.d.). BDBM50430280 (CHEMBL2332936) Affinity Data: IC50 = 0.52 nM for human CCR1. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430280 View Source
- [2] BindingDB. (n.d.). BDBM50399208 (CHEMBL2180528) Affinity Data: IC50 = 78 nM for human CCR1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50399208 View Source
